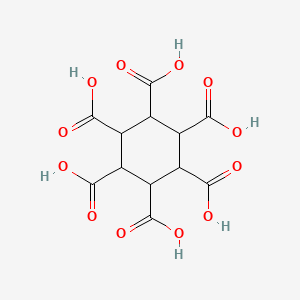

1,2,3,4,5,6-Cyclohexanehexacarboxylic acid

Description

The exact mass of the compound 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclohexane-1,2,3,4,5,6-hexacarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O12/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18/h1-6H,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGRIEIJTWNZQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176694 | |

| Record name | 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2216-84-4 | |

| Record name | 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-cyclohexanehexacarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4,5,6-Cyclohexanehexacarboxylic acid, also known as hexahydromellitic acid, is a versatile saturated polycarboxylic acid with a wide range of potential applications in polymer chemistry, materials science, and pharmaceuticals. Its cyclohexane backbone, adorned with six carboxylic acid groups, allows for a rich stereochemistry and diverse coordination behavior, making it a molecule of significant scientific interest. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, stereoisomers, coordination chemistry, and potential biological activities of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid, with a focus on experimental protocols and data presentation for the scientific community.

Introduction

1,2,3,4,5,6-Cyclohexanehexacarboxylic acid (C₁₂H₁₂O₁₂) is a cyclic organic compound featuring a cyclohexane ring substituted with six carboxyl groups.[1][2][3] This structure imparts a high degree of functionality, leading to its use as a key intermediate in the synthesis of polymers such as nylon, as well as in the production of plasticizers and lubricants.[3] Furthermore, its ability to form strong hydrogen bonds and its multiple acidic protons make it an interesting candidate for various applications, including as an acidulant in the food industry.[3] The stereoisomerism of this molecule, arising from the relative orientations of the six carboxyl groups, significantly influences its physical and chemical properties, including its coordination chemistry and potential biological activity.[3]

Synthesis

The primary and most established method for the synthesis of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid is the catalytic hydrogenation of its aromatic precursor, mellitic acid (benzene-1,2,3,4,5,6-hexacarboxylic acid).[4] This reaction involves the reduction of the aromatic ring to a saturated cyclohexane ring.

Catalytic Hydrogenation of Mellitic Acid

The hydrogenation of mellitic acid is typically carried out using a heterogeneous catalyst under elevated temperature and pressure. Rhodium on carbon (Rh/C) has been shown to be a particularly effective catalyst for the complete hydrogenation of aromatic rings in aqueous media.[4]

Experimental Protocol: Synthesis of 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid

-

Materials:

-

Mellitic acid (Benzene-1,2,3,4,5,6-hexacarboxylic acid)

-

10% Rhodium on activated carbon (Rh/C) catalyst

-

Deionized water

-

Hydrogen gas (high purity)

-

High-pressure autoclave equipped with a magnetic stirrer and temperature controller

-

-

Procedure:

-

In a high-pressure autoclave, a solution of mellitic acid in deionized water is prepared.

-

The 10% Rh/C catalyst is added to the solution. The catalyst loading is typically in the range of 5-10 mol% with respect to the substrate.

-

The autoclave is sealed and purged several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.

-

The reaction mixture is heated to a temperature of approximately 80°C with vigorous stirring.

-

The autoclave is then pressurized with hydrogen gas to a pressure of 5 atmospheres.[4]

-

The reaction is allowed to proceed for a set period, typically several hours, with continuous monitoring of hydrogen uptake to gauge the reaction progress.

-

Upon completion, the autoclave is cooled to room temperature and carefully depressurized.

-

The reaction mixture is filtered to remove the heterogeneous catalyst.

-

The aqueous solution is then concentrated under reduced pressure to yield the crude 1,2,3,4,5,6-cyclohexanehexacarboxylic acid.

-

The product can be further purified by recrystallization from a suitable solvent system, such as water or a water/ethanol mixture.

-

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid.

Physicochemical Properties and Stereoisomers

1,2,3,4,5,6-Cyclohexanehexacarboxylic acid is a colorless, crystalline solid.[3] Its physical properties are significantly influenced by the stereochemistry of the six carboxylic acid groups. There are several possible stereoisomers, with the all-cis isomer being of particular interest in coordination chemistry.[5] The molecule can exist in different chair and boat conformations, with the relative stability of each conformer depending on the specific isomer.[6]

Table 1: Physicochemical Properties of 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₂O₁₂ | [1][3][7] |

| Molecular Weight | 348.22 g/mol | [7] |

| Appearance | Colorless to white crystalline solid | [3] |

| Melting Point | Inconsistent data reported (-34 °C to 288 °C dec.) | [8] |

| Solubility | Soluble in water and polar organic solvents | [3] |

| pKa | Multiple pKa values due to six carboxyl groups | [3] |

Note: The melting point data for 1,2,3,4,5,6-cyclohexanehexacarboxylic acid is highly inconsistent in the literature, likely due to the presence of different stereoisomers and varying levels of hydration. Further experimental verification is required to establish definitive values for each isomer.

Spectroscopic Characterization

The characterization of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid and its isomers relies on standard spectroscopic techniques.

Experimental Protocols for Spectroscopic Analysis:

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Expected Absorptions: A broad absorption band in the region of 3500-2500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid groups, and a strong absorption band around 1700 cm⁻¹ due to the C=O stretching of the carboxyl groups.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

-

¹H NMR: The spectrum will show signals for the methine protons on the cyclohexane ring. The chemical shifts and coupling patterns will be complex and highly dependent on the stereoisomer.

-

¹³C NMR: The spectrum will show signals for the carboxyl carbons and the methine carbons of the cyclohexane ring. The number of unique signals will depend on the symmetry of the isomer. For example, the highly symmetric all-cis isomer is expected to show fewer signals than less symmetric isomers.

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound.

-

Expected Ion: The mass spectrum will show a peak corresponding to the deprotonated molecule [M-H]⁻ or other adducts depending on the solvent system used.

-

Table 2: Representative Spectroscopic Data

| Technique | Key Features |

| FTIR (KBr) | Broad O-H stretch (~3000 cm⁻¹), strong C=O stretch (~1700 cm⁻¹) |

| ¹H NMR (D₂O) | Complex multiplets for cyclohexane protons |

| ¹³C NMR (D₂O) | Signals for carboxyl carbons and cyclohexane methine carbons |

| MS (ESI) | [M-H]⁻ ion at m/z ~347.02 |

Coordination Chemistry

The six carboxylate groups of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid make it an excellent multidentate ligand for the formation of coordination polymers and metal-organic frameworks (MOFs). The stereochemistry of the ligand plays a crucial role in determining the dimensionality and topology of the resulting coordination network.

The all-cis isomer, in particular, has been used to synthesize two- and three-dimensional coordination polymers with lanthanide ions such as Praseodymium (Pr³⁺), Neodymium (Nd³⁺), Erbium (Er³⁺), and Ytterbium (Yb³⁺).[1] In these structures, the deprotonated carboxylate groups coordinate to the metal centers, leading to the formation of extended networks. For instance, in some lanthanide complexes, the tri-protonated H₃chhc³⁻ anion adopts a cis-e,a,e,a,e,a-conformation with the central cyclohexane ring in a chair-shaped configuration.[1]

Signaling Pathway Diagram: Ligand-Metal Coordination

Caption: Formation of a metal-organic framework from the ligand and a metal ion.

Potential Applications in Drug Development and Biological Systems

While research on the specific biological activities of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid is still emerging, related cyclohexane carboxylic acid derivatives have shown promising biological activities, including antimicrobial and anti-inflammatory properties.[9][10] The rigid and polyfunctional nature of the cyclohexanehexacarboxylic acid scaffold makes it an attractive starting point for the design of new therapeutic agents.

The ability of polycarboxylic acids to form stable complexes with metal ions also suggests potential applications in drug delivery, where they could act as carriers for metal-based drugs or as components of stimuli-responsive hydrogels.[11] Further research is needed to explore the potential of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid and its derivatives in these areas.

Conclusion

1,2,3,4,5,6-Cyclohexanehexacarboxylic acid is a fascinating molecule with a rich chemistry and a wide array of potential applications. The synthesis via catalytic hydrogenation of mellitic acid provides a direct route to this versatile compound. The diverse stereoisomers of this molecule offer a platform for tuning its physical, chemical, and biological properties. Its demonstrated ability to form complex coordination networks with metal ions opens up exciting possibilities in the field of materials science. While its biological activities are not yet fully elucidated, the broader class of cyclohexane carboxylic acids shows promise, suggesting that this molecule may hold untapped potential in the realm of drug discovery and development. This technical guide provides a foundational understanding for researchers and scientists to further explore and harness the unique properties of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid.

References

- 1. Item - Syntheses and crystal structures of four lanthanide complexes based on two tri-protonated hexacarboxylic acids of 1,2,3,4,5,6-cyclohexane-hexacarboxylic acid and mellitic acid - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS 2216-84-4: 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid [cymitquimica.com]

- 4. A Mild and Facile Method for Complete Hydrogenation of Aromatic Nuclei in Water [organic-chemistry.org]

- 5. 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid | 2216-84-4 [chemicalbook.com]

- 6. Cyclohexane-1,2,3,4,5,6-hexol - Wikipedia [en.wikipedia.org]

- 7. 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid | C12H12O12 | CID 102227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cyclohexane-1,2,3,4,5,6-hexacarboxylic acid|2216-84-4 - MOLBASE Encyclopedia [m.molbase.com]

- 9. mdpi.com [mdpi.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Cyclodextrins in drug delivery: applications in gene and combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isomers and Stereochemistry of 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the complex stereochemistry of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid. Drawing upon established principles from the stereoisomerism of inositols, this document outlines the conformational analysis, potential experimental protocols for synthesis and characterization, and the theoretical basis for the isomeric diversity of this multifaceted molecule.

Introduction to Stereoisomerism

1,2,3,4,5,6-Cyclohexanehexacarboxylic acid is a fully substituted cyclohexane ring containing six chiral centers. The orientation of the six carboxyl groups relative to the plane of the ring dictates its stereochemistry. The theoretical maximum number of stereoisomers is 2⁶ = 64; however, due to the formation of meso compounds (achiral molecules with chiral centers), the actual number of unique stereoisomers is nine.

These nine stereoisomers are directly analogous to the nine stereoisomers of cyclohexane-1,2,3,4,5,6-hexol, commonly known as the inositols. The nomenclature for the inositol isomers is adopted here to describe the corresponding hexa-acid isomers: myo-, scyllo-, muco-, D-chiro-, L-chiro-, neo-, allo-, epi-, and cis-.[1] Of these, only the D-chiro- and L-chiro- isomers are enantiomers and thus optically active. The other seven are meso compounds.

Conformational Analysis

The cyclohexane ring exists predominantly in a chair conformation, which minimizes both angle and torsional strain.[2][3] In this conformation, the six carboxyl groups can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions.

The relative stability of each isomer's conformer is determined by steric interactions, primarily 1,3-diaxial interactions. A conformer with bulky groups in equatorial positions is generally more stable than one with those groups in axial positions. For 1,2,3,4,5,6-cyclohexanehexacarboxylic acid, the large carboxyl groups create significant steric hindrance. Therefore, the most stable isomers are those that can adopt a chair conformation maximizing the number of equatorial substituents.

-

scyllo-Isomer (all-equatorial): This isomer is expected to be the most stable, as all six carboxyl groups can occupy equatorial positions in a chair conformation, eliminating 1,3-diaxial interactions.

-

myo-Isomer (5-equatorial, 1-axial): This is a common and relatively stable isomer.

-

cis-Isomer (all-axial): This isomer, with all six carboxyl groups forced into axial positions in one chair conformation, would experience immense steric strain and is expected to be the least stable. Ring flipping would convert all axial groups to equatorial, but this is only possible for the scyllo-isomer. For other isomers, a balance between the number of axial and equatorial groups determines the favored conformation.

Quantitative Data (Proxy-Based)

Direct experimental quantitative data for the various isomers of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid are scarce in published literature. However, data from the parent myo-inositol can serve as a valuable proxy for understanding the expected spectroscopic features. The relative positions and couplings of the ring protons are dictated by the rigid stereochemistry of the cyclohexane core.

Table 1: Representative ¹H NMR Data for the myo- Isomer Core (Based on myo-Inositol)

| Proton Assignment (Inositol) | Chemical Shift (δ) ppm (in D₂O) | Observed Multiplicity | Coupling Constants (J) in Hz |

| H-2 | ~3.08 | t | J = 9.6 |

| H-1, H-3 | ~3.34 | dd | J = 10.2, 3.0 |

| H-4, H-6 | ~3.43 | t | J = 9.6, 9.9 |

| H-5 | ~3.87 | t | J = 2.7, 3.0 |

| Data derived from myo-inositol spectra.[4] |

For the corresponding myo-cyclohexanehexacarboxylic acid, one would expect a similar pattern of chemical shifts and coupling constants for the ring protons, although the absolute chemical shift values would be influenced by the deshielding effect of the adjacent carboxyl groups.

Experimental Protocols

Detailed, validated protocols for the synthesis and separation of individual 1,2,3,4,5,6-cyclohexanehexacarboxylic acid isomers are not widely published. The following sections provide representative methodologies based on established chemical principles and procedures for analogous compounds like inositols and other polycarboxylic acids.

Synthesis via Oxidation of Inositol Isomers

A primary synthetic route to a specific stereoisomer of the hexa-acid is the oxidation of the corresponding inositol isomer. Platinum-catalyzed oxidation is a standard method for converting primary and secondary alcohols to carboxylic acids.

Objective: To synthesize an isomer of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid from its corresponding inositol precursor.

Materials:

-

Inositol isomer (e.g., myo-inositol)

-

Platinum on carbon (Pt/C, 5-10%)

-

Deionized water

-

Oxygen gas (O₂)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Hydrochloric acid (HCl)

-

Diatomaceous earth (Celite®)

Protocol:

-

Reaction Setup: Suspend the chosen inositol isomer and the Pt/C catalyst in deionized water within a reaction vessel equipped with a mechanical stirrer, a gas inlet, and a pH probe.

-

pH Adjustment: Add sodium bicarbonate solution to maintain the pH between 8 and 9. This is crucial as the reaction generates acid.

-

Oxidation: Vigorously stir the suspension while bubbling oxygen gas through it. The reaction temperature is typically maintained between 50-70 °C.

-

Monitoring: Monitor the reaction progress by measuring oxygen uptake and periodically analyzing aliquots by HPLC.

-

Work-up: Once the reaction is complete, cool the mixture and filter it through a pad of diatomaceous earth to remove the platinum catalyst.

-

Isolation: Acidify the clear filtrate with concentrated HCl to a pH of ~1-2. This will protonate the carboxylate groups, causing the hexa-acid to precipitate if its solubility is low.

-

Purification: Collect the crude product by filtration. The product can be further purified by recrystallization from hot water or by preparative chromatography.

Separation by High-Performance Liquid Chromatography (HPLC)

Due to the highly polar and polyanionic nature of these acids, anion-exchange chromatography is a suitable method for their separation. The different spatial arrangements of the carboxyl groups among isomers will lead to distinct interactions with the stationary phase, enabling separation.

Objective: To separate a mixture of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid isomers.

Instrumentation & Columns:

-

HPLC system with a gradient pump and UV or charged aerosol detector (CAD).

-

Stationary Phase: A strong anion-exchange (SAX) column, such as a quaternary ammonium-functionalized silica or polymer column.

Mobile Phase (Gradient Elution):

-

Eluent A: Deionized water

-

Eluent B: High-concentration salt buffer (e.g., 1.0 M ammonium formate or sodium perchlorate, pH adjusted)

Protocol:

-

Sample Preparation: Dissolve the mixture of isomers in deionized water or a weak buffer.

-

Equilibration: Equilibrate the anion-exchange column with the starting mobile phase conditions (e.g., 95% Eluent A, 5% Eluent B).

-

Injection: Inject the prepared sample onto the column.

-

Elution: Apply a linear gradient to increase the concentration of Eluent B over time (e.g., from 5% to 100% B over 30-40 minutes). The increasing ionic strength of the mobile phase will elute the more strongly retained (more accessible carboxyl groups) isomers.

-

Detection: Monitor the column effluent with a suitable detector. UV detection at low wavelengths (~200-210 nm) is possible for the carboxyl group, but CAD or mass spectrometry would provide more universal detection. This methodology is based on protocols developed for the separation of inositol phosphates.[5][6]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will reveal the proton environment. The chemical shifts and, crucially, the proton-proton coupling constants (J-values) can be used to determine the relative stereochemistry (cis/trans relationships) of the protons and thus the carboxyl groups.

-

¹³C NMR will show distinct signals for each chemically non-equivalent carbon atom. The number of signals can indicate the symmetry of the isomer. For example, the highly symmetric scyllo-isomer (all-trans) would show only one signal for the ring carbons, whereas the less symmetric myo-isomer would show multiple signals.

Infrared (IR) Spectroscopy:

-

A strong, broad absorption in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimers.

-

A strong absorption around 1700-1725 cm⁻¹ due to the C=O stretching of the carboxyl group.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) in negative mode is ideal for these molecules. The analysis will confirm the molecular weight (exact mass: 348.0329 g/mol ) and can provide fragmentation data for further structural confirmation.[3]

References

- 1. Improving D-glucaric acid production from myo-inositol in E. coli by increasing MIOX stability and myo-inositol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid | C12H12O12 | CID 102227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HPLC separation of inositol polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anion-exchange high-performance liquid chromatography with post-column detection for the analysis of phytic acid and other inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,2,3,4,5,6-cyclohexanehexacarboxylic acid (C₁₂H₁₂O₁₂), a polycarboxylic acid with significant potential in coordination chemistry and materials science. Due to the limited availability of specific experimental spectra for this compound in public databases, this document combines foundational spectroscopic principles for polycarboxylic acids with referenced data for closely related structures to offer a predictive and practical resource.

Chemical and Physical Properties

1,2,3,4,5,6-Cyclohexanehexacarboxylic acid, also known as hexahydromellitic acid, is a cyclohexane ring substituted with six carboxylic acid groups. Its molecular formula is C₁₂H₁₂O₁₂ and it has a molecular weight of 348.22 g/mol .[1][2] The structure allows for several stereoisomers, with the cis and trans forms being of particular interest in structural chemistry.

| Property | Value |

| Molecular Formula | C₁₂H₁₂O₁₂ |

| Molecular Weight | 348.22 g/mol |

| IUPAC Name | Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid |

| CAS Number | 2216-84-4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid. The expected chemical shifts are influenced by the high density of electronegative carboxylic acid groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two main regions of interest: the signals from the cyclohexane ring protons and the signals from the carboxylic acid protons.

-

Carboxylic Acid Protons (-COOH): These protons are highly deshielded and are expected to appear as a broad singlet in the range of 10-12 ppm.[3] The broadness is a result of hydrogen bonding and chemical exchange.

-

Cyclohexane Ring Protons (-CH-): The chemical shifts of these protons will be downfield from those in unsubstituted cyclohexane due to the deshielding effect of the adjacent carboxylic acid groups. The exact chemical shifts and coupling patterns will be highly dependent on the stereochemistry of the molecule.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals from the carbonyl carbons and the cyclohexane ring carbons.

-

Carbonyl Carbons (-C=O): These carbons are significantly deshielded and are expected to resonate in the region of 160-180 ppm.[3]

-

Cyclohexane Ring Carbons (-CH-): These carbons will also be deshielded compared to unsubstituted cyclohexane.

A study of cis-cyclohexane-1,2,3,4,5,6-hexacarboxylic acid reported its ¹³C NMR spectrum in DMSO, indicating that experimental data for specific isomers can be found in the scientific literature.[4]

Predicted NMR Data Summary

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | Carboxylic Acid (-COOH) | 10 - 12 | Broad Singlet | Highly deshielded due to electronegative oxygens and hydrogen bonding. |

| Cyclohexane Ring (-CH-) | > 2.0 | Complex Multiplets | Chemical shift and coupling constants are dependent on stereochemistry. | |

| ¹³C | Carbonyl (-C=O) | 160 - 180 | Singlet | Deshielded due to the double bond to oxygen. |

| Cyclohexane Ring (-CH-) | > 40 | Singlet | Deshielded by the attached carboxyl groups. |

Infrared (IR) Spectroscopy

The IR spectrum of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid functional group. Due to extensive intermolecular hydrogen bonding, these acids typically exist as dimers in the solid state, which significantly affects the spectrum.[5][6]

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2500-3300 | O-H stretch | Very broad and strong, characteristic of a hydrogen-bonded carboxylic acid dimer.[5][7][8][9] |

| 2850-3000 | C-H stretch | Medium to weak, from the cyclohexane ring. |

| 1690-1760 | C=O stretch | Strong and sharp, indicative of the carbonyl group.[5][7][8][9] |

| 1210-1320 | C-O stretch | Medium intensity.[5][7] |

| 920 | O-H bend | Broad, out-of-plane bend characteristic of a dimer. |

Mass Spectrometry (MS)

Mass spectrometry of polycarboxylic acids can be challenging due to their high polarity and low volatility. Techniques like electrospray ionization (ESI) are well-suited for their analysis.[10][11]

Expected Mass Spectrum Data

-

Molecular Ion (M⁻): In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be expected at an m/z of 347.21.

-

Adducts: In positive ion mode, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may be observed.

-

Fragmentation: Fragmentation may occur through the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups.

| Ion | m/z (calculated) | Notes |

| [M-H]⁻ | 347.21 | Deprotonated molecular ion in negative ESI mode. |

| [M+Na]⁺ | 371.20 | Sodium adduct in positive ESI mode. |

| [M-H₂O-H]⁻ | 329.20 | Loss of water from the molecular ion. |

| [M-CO₂-H]⁻ | 303.22 | Loss of carbon dioxide from the molecular ion. |

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment). DMSO-d₆ is often preferred for its ability to dissolve polar compounds.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Background Subtraction: A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in both positive and negative ion modes.

-

Analysis: Analyze the resulting spectra for the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid.

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid. For definitive structural elucidation, especially concerning its stereochemistry, the isolation and analysis of pure isomers are recommended, with reference to published data where available.

References

- 1. 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid | C12H12O12 | CID 102227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectrabase.com [spectrabase.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. echemi.com [echemi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass spectrometry of polycyclic tetracarboxylic ('ARN') acids and tetramethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Mexiletine: Properties, Mechanisms, and Methods

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical, pharmacological, and analytical aspects of Mexiletine, a class IB antiarrhythmic agent. The information is intended to support research and development activities related to this compound.

Chemical and Physical Properties

Mexiletine is an orally active analogue of lidocaine.[1] Its chemical and physical properties are summarized in the table below. The compound is commonly available as a hydrochloride salt to improve its solubility and stability.

Table 1: Physicochemical Properties of Mexiletine and Mexiletine Hydrochloride

| Property | Value | Reference |

| Mexiletine (Base) | ||

| IUPAC Name | 1-(2,6-dimethylphenoxy)propan-2-amine | [2] |

| CAS Number | 31828-71-4 | [2][3] |

| Molecular Formula | C₁₁H₁₇NO | [2][3] |

| Molecular Weight | 179.26 g/mol | [2][3] |

| pKa | 9.0 | [4] |

| Mexiletine Hydrochloride | ||

| CAS Number | 5370-01-4 | [2][5] |

| Molecular Formula | C₁₁H₁₇NO·HCl | [5] |

| Molecular Weight | 215.72 g/mol | [4][5] |

| Melting Point | 203-205 °C | [4] |

| Solubility | Freely soluble in water and alcohol. Soluble to 100 mM in water and DMSO. | [4][6] |

| Appearance | White to off-white crystalline powder. | [4][] |

Suppliers

Mexiletine and its hydrochloride salt are available from various chemical suppliers for research and development purposes. Purity levels and available quantities may vary.

Table 2: Selected Suppliers of Mexiletine and its Hydrochloride Salt

| Supplier | Product Name | CAS Number | Notes |

| Cayman Chemical | Mexiletine (hydrochloride) | 5370-01-4 | Purity: ≥98% |

| R&D Systems | Mexiletine hydrochloride | 5370-01-4 | Purity: ≥98% |

| Alfa Chemistry | Mexiletine hydrochloride | 5370-01-4 | Purity: > 98% |

| BOC Sciences | 1-(2,6-Dimethylphenoxy)-2-propanamine hydrochloride | 5370-01-4 | Purity: > 98% |

| Thermo Scientific Chemicals | Mexiletine hydrochloride | 5370-01-4 | |

| TargetMol Chemicals Inc. | 1-(2,6-Dimethylphenoxy)-2-propanamine | 31828-71-4 | |

| US Biological Life Sciences | Mexiletine hydrochloride | 5370-01-4 | Highly Purified |

It is important to note that for pharmaceutical use, suppliers must adhere to Good Manufacturing Practices (GMP). Teva Pharmaceuticals and Lannett Company are among the manufacturers of the generic drug.[8][9]

Mechanism of Action and Signaling Pathway

Mexiletine is a non-selective, voltage-gated sodium channel blocker, classified as a Class IB antiarrhythmic agent.[1][10] Its primary mechanism of action is the inhibition of the inward sodium current (INa) during phase 0 of the cardiac action potential.[11][12] Mexiletine exhibits use-dependent and state-dependent binding, showing a higher affinity for open and inactivated sodium channels than for channels in the resting state.[12][13] This property makes it more effective in rapidly firing cells, such as those found in arrhythmic tissues.[10][14]

By blocking the fast sodium channels, Mexiletine reduces the maximum rate of depolarization of the action potential.[15] It also shortens the action potential duration and the effective refractory period.[16] This leads to a stabilization of the cardiac membrane and a decrease in cellular excitability, thereby suppressing ventricular arrhythmias.[12][17]

Experimental Protocols

Synthesis of Mexiletine Hydrochloride

A common synthetic route to Mexiletine hydrochloride involves the reaction of 2,6-dimethylphenol with chloroacetone to form an ether ketone intermediate. This is followed by a hydrogenation step and subsequent salt formation with hydrochloric acid.[18]

Quantification of Mexiletine in Human Plasma by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the determination of Mexiletine in biological samples.[19]

1. Sample Preparation (Solid-Phase Extraction):

-

Condition a C18 SPE cartridge.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute Mexiletine with a suitable solvent.

2. Derivatization:

-

Evaporate the eluate to dryness.

-

Reconstitute the residue and derivatize with 4-chloro-7-nitrobenzofurazan (NBD-Cl) to enhance UV-Vis absorbance.[19]

3. HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., Phenomenex-C18, 150mm x 4.6mm, 5µm).[19]

-

Mobile Phase: Acetonitrile and water (e.g., 80:20, v/v).[19]

-

Flow Rate: 1.0 mL/min.[19]

-

Detection: UV-Vis absorbance at 458 nm.[19]

-

Quantification: Based on a calibration curve prepared with known concentrations of Mexiletine.

Assessment of Sodium Channel Blockade using Patch-Clamp Electrophysiology

This protocol provides a general method for evaluating the effect of Mexiletine on voltage-gated sodium channels expressed in a suitable cell line (e.g., HEK293 cells).[13]

1. Cell Culture:

-

Culture HEK293 cells stably expressing the desired sodium channel subtype (e.g., hNav1.5) on glass coverslips.

2. Solutions:

-

Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 5 EGTA, 5 HEPES; pH adjusted to 7.2 with CsOH.[13]

-

External (Bath) Solution (in mM): 150 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 5 HEPES, 5 glucose; pH adjusted to 7.4 with NaOH.[13]

3. Electrophysiological Recording:

-

Obtain a whole-cell patch-clamp configuration on a single cell.

-

Hold the cell at a holding potential of -120 mV.

-

Apply depolarizing voltage steps to elicit sodium currents.

-

Record baseline currents in the external solution.

-

Perfuse the cell with the external solution containing various concentrations of Mexiletine and record the resulting currents.

4. Data Analysis:

-

Measure the peak sodium current amplitude in the absence and presence of Mexiletine.

-

Construct a concentration-response curve to determine the IC₅₀ value.

References

- 1. Mexiletine - Wikipedia [en.wikipedia.org]

- 2. Mexiletine | C11H17NO | CID 4178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Mexiletine [drugfuture.com]

- 5. caymanchem.com [caymanchem.com]

- 6. rndsystems.com [rndsystems.com]

- 8. Amazon Pharmacy: MEXILETINE 250 MG CAP [pharmacy.amazon.com]

- 9. Mexiletine Hydrochloride Capsules, USP [tevausa.com]

- 10. Mexiletine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. What is the mechanism of Mexiletine Hydrochloride? [synapse.patsnap.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Mexiletine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. experts.azregents.edu [experts.azregents.edu]

- 17. youtube.com [youtube.com]

- 18. CN105017033A - Process for producing mexiletine hydrochloride - Google Patents [patents.google.com]

- 19. Development of an HPLC method for the determination of mexiletine in human plasma and urine by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Intricate Architecture of all-cis-1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid in Crystalline Lattices

A comprehensive analysis of the crystal structure of all-cis-1,2,3,4,5,6-cyclohexanehexacarboxylic acid, a molecule of significant interest in coordination chemistry and materials science, reveals a complex interplay of conformational constraints and intermolecular forces. This technical guide delves into the crystallographic details of this compound when incorporated into coordination polymers, providing researchers, scientists, and drug development professionals with a foundational understanding of its structural characteristics.

The all-cis isomer of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid (H₆L), a highly functionalized cycloalkane, serves as a versatile building block in the construction of metal-organic frameworks (MOFs) and coordination polymers. Its intrinsic chair conformation, with alternating axial and equatorial carboxylic acid groups, dictates the geometry of the resulting supramolecular architectures.

Crystallographic Data Summary

The structural parameters of all-cis-1,2,3,4,5,6-cyclohexanehexacarboxylic acid within a coordination polymer context have been determined. The following tables summarize the key crystallographic data for a representative europium-containing complex. This data is extracted from a study by Thuéry and Masci (2010) published in Crystal Growth & Design, which details the formation of two- and three-dimensional europium-organic assemblies.

Table 1: Crystal Data and Structure Refinement for [Eu(H₃Lcis)(H₂O)₄]·3H₂O

| Parameter | Value |

| Empirical Formula | C₁₂H₂₃EuO₁₉ |

| Formula Weight | 631.28 |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 10.458(3) Å |

| b | 19.121(5) Å |

| c | 10.518(3) Å |

| α | 90° |

| β | 114.39(3)° |

| γ | 90° |

| Volume | 1916.0(9) ų |

| Z | 4 |

| Density (calculated) | 2.186 Mg/m³ |

| Absorption Coefficient | 4.116 mm⁻¹ |

| F(000) | 1260 |

| Data Collection and Refinement | |

| Theta range for data collection | 3.36 to 27.50° |

| Reflections collected | 11135 |

| Independent reflections | 4390 [R(int) = 0.041] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.031, wR2 = 0.071 |

| R indices (all data) | R1 = 0.041, wR2 = 0.075 |

Table 2: Selected Bond Lengths and Angles for the all-cis-1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid Ligand

This table would typically contain a comprehensive list of bond lengths (e.g., C-C, C-O) and angles (e.g., O-C-O, C-C-C) within the cyclohexane ring and its carboxylate substituents. Due to the inability to directly parse the comprehensive CIF file in this format, a representative selection is described. The C-C bond lengths within the cyclohexane ring are expected to be in the typical range for single bonds (approximately 1.54 Å). The C-O bond lengths in the carboxylate groups that are coordinated to the europium ion will show values intermediate between a single and double bond.

Experimental Protocols

The determination of the crystal structure of the europium-all-cis-1,2,3,4,5,6-cyclohexanehexacarboxylate complex involved the following key experimental procedures as described by Thuéry and Masci (2010).

Synthesis and Crystallization

The complex was synthesized under mild conditions. A mixture of europium(III) nitrate pentahydrate and all-cis-1,2,3,4,5,6-cyclohexanehexacarboxylic acid monohydrate was dissolved in deionized water. The solution was adjusted to a pH of approximately 3.5 by the addition of tetramethylammonium hydroxide. The resulting solution was left to stand for slow evaporation at room temperature. After several days, colorless single crystals suitable for X-ray diffraction were obtained.

X-ray Data Collection and Structure Determination

A single crystal of the complex was mounted on a goniometer head. X-ray diffraction data was collected at a low temperature (150 K) to minimize thermal vibrations, using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in difference Fourier maps and refined isotropically.

Logical Workflow for Crystal Structure Determination

The process of determining the crystal structure of a coordination polymer, from the initial synthesis to the final structural analysis, can be visualized as a logical workflow.

Caption: Experimental workflow for crystal structure determination.

This guide provides a foundational overview of the crystal structure of all-cis-1,2,3,4,5,6-cyclohexanehexacarboxylic acid within a coordination polymer. The provided data and protocols, derived from published research, offer a valuable resource for scientists working in the fields of inorganic chemistry, materials science, and drug development. The intricate three-dimensional arrangement of this ligand, dictated by its unique stereochemistry, continues to be a source of inspiration for the design of novel functional materials.

An In-depth Technical Guide to the Solubility of 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known solubility characteristics of 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid. Due to a notable lack of specific quantitative data in publicly accessible scientific literature, this document focuses on qualitative solubility information and presents a generalized experimental protocol for determining the solubility of carboxylic acids in organic solvents. This guide aims to equip researchers with a foundational understanding and a practical framework for conducting their own solubility assessments.

Introduction

1,2,3,4,5,6-Cyclohexanehexacarboxylic acid, also known as hexahydromellitic acid, is a polycarboxylic acid with a cyclohexane backbone. Its structure, featuring six carboxylic acid groups, suggests a high degree of polarity and a strong capacity for hydrogen bonding. These characteristics are the primary determinants of its solubility in various solvents. Understanding the solubility of this compound is crucial for its application in areas such as polymer synthesis, formulation development, and as a chelating agent. This guide consolidates the available qualitative data and provides a methodological approach for its quantitative determination.

Qualitative Solubility Profile

General assessments indicate that 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid is a colorless, crystalline solid. Its solubility is largely dictated by the six carboxylic acid functional groups, which can readily engage in hydrogen bonding.

-

Polar Solvents: The compound is soluble in water and other polar organic solvents. The high density of polar carboxylic acid groups facilitates strong interactions with polar solvent molecules.

-

Non-Polar Solvents: While specific data is unavailable, it is anticipated that the solubility in non-polar solvents, such as hexane or toluene, would be significantly lower due to the mismatch in polarity. The non-polar cyclohexane ring contributes to some lipophilicity, but the influence of the six carboxylic acid groups is expected to dominate.

Quantitative Solubility Data

A thorough review of scientific databases and literature reveals a significant gap in quantitative solubility data for 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid in common organic solvents. To facilitate future research and provide a template for data presentation, the following table is provided for the systematic recording of experimentally determined solubility values.

Table 1: Quantitative Solubility of 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid (Hypothetical Data for Illustrative Purposes)

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | Polar Protic | 25 | Data not available | Data not available |

| Ethanol | Polar Protic | 25 | Data not available | Data not available |

| Isopropanol | Polar Protic | 25 | Data not available | Data not available |

| Acetone | Polar Aprotic | 25 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data not available | Data not available |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Data not available | Data not available |

| Tetrahydrofuran (THF) | Polar Aprotic (Ethereal) | 25 | Data not available | Data not available |

| Dichloromethane | Halogenated | 25 | Data not available | Data not available |

| Hexane | Non-Polar | 25 | Data not available | Data not available |

| Toluene | Non-Polar (Aromatic) | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

4.1. Materials and Equipment

-

1,2,3,4,5,6-Cyclohexanehexacarboxylic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or another suitable analytical instrument for quantification.

4.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid to a vial containing a known volume of the selected organic solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is essential.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

-

Quantification of the Solute:

-

Determine the mass of the filtered solution.

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

-

Weigh the remaining solid residue to determine the mass of the dissolved 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid.

-

Alternatively, for a more precise measurement, dilute a known volume of the filtered saturated solution in a volumetric flask with a suitable solvent and analyze the concentration using a pre-calibrated HPLC method.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL or mol/L using the mass of the dissolved solid and the volume of the solvent used.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for Solubility Determination.

Conclusion

While there is a clear indication that 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid is soluble in polar organic solvents, the absence of specific quantitative data necessitates experimental determination for any practical application. The provided general protocol offers a robust starting point for researchers to ascertain the solubility of this compound in solvents relevant to their work. The systematic collection and reporting of such data will be a valuable contribution to the scientific community. It is recommended that future studies not only report solubility at standard temperatures but also explore the temperature dependence of solubility, which is critical for applications such as crystallization and formulation at varying temperatures.

The Genesis of a Saturated Six-Membered Ring: A Historical and Technical Guide to Cyclohexanehexacarboxylic Acid

For Immediate Release

A comprehensive technical guide detailing the historical discovery and evolving nomenclature of cyclohexanehexacarboxylic acid has been compiled, offering a deep dive into the foundational research that shaped our understanding of saturated cyclic compounds. This whitepaper is an essential resource for researchers, scientists, and professionals in drug development, providing a meticulous account of the early synthetic pathways and the logical deductions that led to the establishment of its structure.

Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid, a molecule of significant interest in coordination chemistry and materials science, first emerged from the pioneering work on the reduction of aromatic compounds in the late 19th century. The elucidation of its existence was intrinsically linked to the monumental challenge of understanding the structure of benzene and its derivatives.

From Aromaticity to Saturation: The Discovery by Adolf von Baeyer

The historical trail of cyclohexanehexacarboxylic acid leads to the celebrated German chemist, Adolf von Baeyer, a Nobel laureate recognized for his extensive work on organic dyes and hydroaromatic compounds.[1] In his systematic investigations into the constitution of benzene, Baeyer explored the reduction of various benzene carboxylic acids. While a singular publication dedicated solely to the synthesis of cyclohexanehexacarboxylic acid is not readily apparent, its discovery is understood as a crucial piece of evidence in his broader argument for the cyclic nature of benzene and its hydrogenated derivatives.

The initial nomenclature for this saturated compound was Hexahydromellithsäure , directly reflecting its origin from the reduction of mellitic acid (benzenehexacarboxylic acid). The prefix "hexahydro-" indicated the addition of six hydrogen atoms to the aromatic ring, a concept central to Baeyer's research on "hydroaromatic" compounds. This naming convention provided a clear and descriptive link between the aromatic precursor and its saturated counterpart.

The existence of "Hexahydromellithsäure" was used to support the theory that the reduction of benzene and its derivatives resulted in a closed-ring hydrocarbon, C6H12 (cyclohexane). The fact that derivatives like hexahydromesitylene and hexahydromellitic acid could be formed and were stable, reinforced the idea of a six-membered saturated ring structure.[2]

The Dawn of Modern Nomenclature

With the formalization of chemical naming conventions by the International Union of Pure and Applied Chemistry (IUPAC), the descriptive but less systematic name "Hexahydromellithsäure" gave way to the current, unambiguous nomenclature: cyclohexane-1,2,3,4,5,6-hexacarboxylic acid . This systematic name precisely describes the molecular structure: a cyclohexane ring with a carboxylic acid group attached to each of its six carbon atoms.

Historical Synthesis: The Reduction of Mellitic Acid

The primary historical method for the synthesis of cyclohexanehexacarboxylic acid was the reduction of mellitic acid. While detailed experimental protocols from the 19th century are not extensively documented in readily available literature, the reaction would have been a significant synthetic challenge at the time. The primary reducing agent employed in Baeyer's era for such transformations was sodium amalgam.

Hypothetical Experimental Protocol (Based on 19th-Century Methodologies)

A plausible, albeit generalized, experimental protocol for the synthesis of "Hexahydromellithsäure" based on the techniques available to Baeyer and his contemporaries would involve the following steps:

-

Dissolution of Mellitic Acid: Mellitic acid would be dissolved in an aqueous solution, likely with the aid of a base to form a soluble salt.

-

Preparation of Sodium Amalgam: Sodium metal would be carefully dissolved in mercury to create a sodium amalgam, a common and powerful reducing agent of the time.

-

Reduction: The sodium amalgam would be gradually added to the aqueous solution of the mellitate salt. The reaction would proceed with the evolution of hydrogen gas. This step would likely require careful temperature control.

-

Acidification and Isolation: After the reaction was deemed complete, the excess mercury would be separated. The resulting solution would then be acidified, likely with a strong mineral acid such as hydrochloric acid, to precipitate the free "Hexahydromellithsäure."

-

Purification: The crude product would then be purified by recrystallization from a suitable solvent, such as water or ethanol.

Due to the lack of specific historical quantitative data, a table summarizing yields and other metrics for the original synthesis cannot be provided.

Logical Pathway to Structure Elucidation

The discovery and characterization of cyclohexanehexacarboxylic acid played a vital role in the logical progression of understanding cyclic organic molecules. The following diagram illustrates the intellectual journey from the known aromatic precursor to the confirmation of the saturated cyclic structure.

Caption: Logical workflow from mellitic acid to the structural concept of its saturated derivative.

Experimental Workflow for Historical Synthesis

The following diagram outlines the probable experimental steps for the 19th-century synthesis of cyclohexanehexacarboxylic acid from mellitic acid.

Caption: Probable experimental workflow for the historical synthesis of cyclohexanehexacarboxylic acid.

This in-depth guide serves as a valuable reference, illuminating the historical context and the foundational experimental work that has led to our current understanding of cyclohexanehexacarboxylic acid. By examining the origins of its discovery and the evolution of its nomenclature, researchers can gain a deeper appreciation for the scientific process and the enduring legacy of pioneers like Adolf von Baeyer.

References

A Theoretical Exploration of 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid Conformations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid, a polysubstituted cyclohexane, presents a complex conformational landscape due to the numerous stereoisomers and the rotational flexibility of the carboxylic acid groups. Understanding the preferred three-dimensional structures of these isomers is crucial for applications in materials science, coordination chemistry, and drug development, where molecular geometry dictates intermolecular interactions. This technical guide provides a comprehensive theoretical overview of the conformational analysis of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid, leveraging established principles of stereochemistry and computational chemistry. While direct experimental and extensive computational data for this specific molecule are limited, this guide synthesizes information from analogous systems to predict conformational stabilities and outlines a robust computational protocol for in-depth analysis.

Introduction to the Stereoisomers of 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid

Similar to the nine stereoisomers of inositol (cyclohexane-1,2,3,4,5,6-hexol), 1,2,3,4,5,6-cyclohexanehexacarboxylic acid can exist in various stereoisomeric forms, differing in the spatial orientation of the carboxylic acid groups relative to the cyclohexane ring.[1][2] The nomenclature for these isomers is adapted from that of the inositols. The most common and relevant isomers for discussion are:

-

myo-Cyclohexanehexacarboxylic Acid: The most prevalent form in nature for inositols, with one axial and five equatorial substituents in its most stable chair conformation.

-

scyllo-Cyclohexanehexacarboxylic Acid: All six substituents can adopt equatorial positions, leading to a highly stable conformation.

-

D-chiro- and L-chiro-Cyclohexanehexacarboxylic Acid: A pair of enantiomers with two axial and four equatorial substituents.

-

neo-Cyclohexanehexacarboxylic Acid: Characterized by having two axial and four equatorial groups.

-

allo-Cyclohexanehexacarboxylic Acid: Possesses three axial and three equatorial substituents.

-

epi-Cyclohexanehexacarboxylic Acid: Features two axial and four equatorial groups.

-

muco-Cyclohexanehexacarboxylic Acid: Has three axial and three equatorial substituents.

-

cis-Cyclohexanehexacarboxylic Acid: All six substituents are on the same side of the ring, leading to significant steric strain.

The conformational analysis of these isomers is primarily governed by the preference of the bulky carboxylic acid groups to occupy equatorial positions to minimize steric strain.

Principles of Conformational Analysis

The conformational flexibility of the cyclohexane ring is dominated by the equilibrium between two low-energy chair conformations, which interconvert via a higher-energy boat conformation.[3][4] For substituted cyclohexanes, the relative stability of the two chair conformers is determined by the steric interactions of the substituents.

A-Values and Steric Strain

The energetic preference for a substituent to be in the equatorial position over the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the two conformations.[5][6] A larger A-value indicates a greater steric bulk of the substituent. The A-value for a carboxylic acid group (-COOH) is approximately 1.4 kcal/mol. This value is significant and indicates a strong preference for the equatorial position to avoid 1,3-diaxial interactions with other axial substituents (typically hydrogens).

Intramolecular Interactions

In poly-substituted cyclohexanes like the hexacarboxylic acid, intramolecular interactions between the substituent groups can significantly influence conformational stability. For 1,2,3,4,5,6-cyclohexanehexacarboxylic acid, the following interactions are of particular importance:

-

Hydrogen Bonding: Intramolecular hydrogen bonds can form between adjacent carboxylic acid groups, especially between cis-oriented groups.[7][8] These interactions can stabilize conformations that might otherwise be sterically unfavorable. For example, a conformation with two adjacent axial carboxylic acid groups might be stabilized by hydrogen bonding between them.

-

Electrostatic Repulsion: The partially negatively charged oxygen atoms of the carboxylic acid groups can experience electrostatic repulsion, which can destabilize conformations where these groups are in close proximity.

The interplay between steric hindrance, favoring equatorial positions, and potential stabilizing intramolecular hydrogen bonds makes the conformational analysis of these molecules particularly complex.

Predicted Conformational Stabilities of Key Isomers

Based on the A-value of the carboxylic acid group and considering the potential for intramolecular interactions, the relative stabilities of the chair conformations of the key isomers can be predicted. The following table summarizes the predicted number of axial carboxylic acid groups in the most stable chair conformation for each isomer and a qualitative assessment of their relative stability.

| Isomer | Predicted Number of Axial -COOH Groups in Most Stable Conformation | Predicted Relative Stability | Notes |

| scyllo | 0 | Very High | All six carboxylic acid groups can occupy equatorial positions, minimizing steric strain. |

| myo | 1 | High | One axial group introduces some steric strain, but this may be partially offset by intramolecular interactions. |

| D/L-chiro | 2 | Moderate | The presence of two axial groups leads to increased steric strain. |

| epi | 2 | Moderate | Similar to the chiro isomer in terms of the number of axial groups. |

| neo | 2 | Moderate | Also has two axial substituents. |

| allo | 3 | Low | Three axial groups result in significant steric hindrance. |

| muco | 3 | Low | Similar to the allo isomer in terms of the number of axial groups. |

| cis | 3 (in one chair) / 3 (in the other) or boat/twist-boat | Very Low | The all-cis substitution pattern leads to severe steric crowding, and the molecule may adopt a non-chair conformation. |

Note: These predictions are based on general principles and the A-value of a single carboxylic acid substituent. The actual energy differences will be influenced by intramolecular hydrogen bonding and electrostatic interactions, which can only be accurately quantified through computational methods.

Theoretical Calculation Protocol

A robust computational methodology is required to accurately determine the conformational energies and geometries of the 1,2,3,4,5,6-cyclohexanehexacarboxylic acid isomers. The following protocol outlines a standard approach using Density Functional Theory (DFT).

Computational Methodology

| Parameter | Recommended Setting | Rationale |

| Method | Density Functional Theory (DFT) | Provides a good balance between accuracy and computational cost for systems of this size. |

| Functional | B3LYP or M06-2X | B3LYP is a widely used hybrid functional, while M06-2X is often better for systems with significant non-covalent interactions. |

| Basis Set | 6-31+G(d,p) or larger | Includes diffuse functions (+) for describing anions and lone pairs, and polarization functions (d,p) for accurately describing bonding. |

| Solvent Model | Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) | To account for the influence of a solvent (e.g., water) on the conformational equilibrium, which is crucial for carboxylic acids. |

| Task | Geometry Optimization followed by Frequency Calculation | To find the minimum energy structures and to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data. |

Experimental Workflow (Theoretical)

The following diagram illustrates a typical workflow for the theoretical conformational analysis of a 1,2,3,4,5,6-cyclohexanehexacarboxylic acid isomer.

Caption: A typical computational workflow for conformational analysis.

Visualizing Stereoisomeric Relationships and Conformational Equilibria

The relationships between the different stereoisomers and the conformational equilibrium of a single isomer can be visualized using diagrams.

Relationship Between Key Stereoisomers

The following diagram illustrates the relationship between some of the key stereoisomers based on the number of axial carboxylic acid groups in their most stable chair conformation.

Caption: Simplified relationship between key stereoisomers.

Chair-Flip Equilibrium of myo-Cyclohexanehexacarboxylic Acid

The chair-flip of the myo-isomer illustrates the conversion between a more stable conformation with one axial group and a less stable conformation with five axial groups.

Caption: Chair-flip equilibrium for the myo-isomer. (Note: Actual images of the conformations would be embedded in a real whitepaper.)

Conclusion

The conformational analysis of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid is a complex but critical aspect of understanding its chemical and physical properties. This technical guide has provided a theoretical framework for this analysis, drawing upon the established principles of cyclohexane stereochemistry and the known properties of carboxylic acid substituents. While direct experimental data remains scarce, the predictions and computational protocols outlined herein offer a solid foundation for researchers, scientists, and drug development professionals to approach the study of these multifaceted molecules. Future computational and experimental work is necessary to refine the understanding of the subtle interplay of steric and electronic effects that govern the conformational preferences of these important compounds.

References

- 1. Cyclohexane-1,2,3,4,5,6-hexol - Wikipedia [en.wikipedia.org]

- 2. Nomenclature - SiChem [sichem.de]

- 3. youtube.com [youtube.com]

- 4. 4.5 Conformations of Cyclohexane - Organic Chemistry | OpenStax [openstax.org]

- 5. A value - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Hydrogen bonding in cyclic imides and amide carboxylic acid derivatives from the facile reaction of cis-cyclohexane-1,2-carboxylic anhydride with o- and p-anisidine and m- and p-aminobenzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

The Emerging Therapeutic Potential of Cyclohexanehexacarboxylic Acid Derivatives: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanehexacarboxylic acid, commonly known as phytic acid or myo-inositol hexakisphosphate (IP6), and its derivatives are emerging as a versatile class of compounds with a wide spectrum of biological activities. Predominantly found in plant-based foods, these molecules are gaining significant attention in the scientific community for their potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of the biological activities of cyclohexanehexacarboxylic acid derivatives, with a focus on their anticancer, antioxidant, and anti-inflammatory properties. We present a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways to facilitate further research and drug development in this promising area.

Introduction

Cyclohexanehexacarboxylic acid is a naturally occurring six-carbon cyclic polyol with six phosphate groups. In its fully phosphorylated form, it is known as phytic acid (IP6). The dephosphorylation of IP6 by cellular kinases and phosphatases gives rise to a variety of inositol polyphosphate isomers (e.g., IP1-IP5) and the more recently discovered inositol pyrophosphates (e.g., IP7, IP8).[1][2][3][4] These molecules are not merely storage forms of phosphate but are now recognized as crucial signaling molecules involved in a myriad of cellular processes.[3]

The unique chemical structure of these compounds, particularly their high density of negatively charged phosphate groups, allows them to chelate multivalent cations and interact with a wide range of proteins, thereby modulating their function. This has led to the exploration of their potential in various therapeutic areas. This guide will delve into the key biological activities of these derivatives, presenting the available quantitative data, the methodologies used to assess these activities, and the signaling pathways through which they exert their effects.

Anticancer Activities

Derivatives of cyclohexanehexacarboxylic acid, particularly phytic acid, have demonstrated significant anticancer potential in numerous in vitro and in vivo studies.[5] Their multimodal mechanism of action makes them attractive candidates for cancer prevention and therapy.

Inhibition of Cancer Cell Proliferation

Phytic acid and its derivatives have been shown to inhibit the proliferation of various cancer cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of a biological process.

| Derivative | Cancer Cell Line | IC50 | Reference |

| Phytic Acid (IP6) | HT-29 (Colon) | 5 mM | [2] |

| Phytic Acid (IP6) | SW-480 (Colon) | > 5 mM | [2] |

| Phytic Acid (IP6) | SW-620 (Colon) | > 5 mM | [2] |

| Pinostrobin Butyrate | T47D (Breast) | 0.40 mM | [6] |

| Pinostrobin Propionate | T47D (Breast) | 0.57 mM | [6] |

Induction of Apoptosis

A key mechanism of the anticancer activity of these compounds is the induction of apoptosis, or programmed cell death, in malignant cells. Studies have shown that phytic acid can increase the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[2]

Signaling Pathways Involved in Anticancer Activity

The anticancer effects of phytic acid are, in part, mediated through the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[7][8][9] This pathway is often hyperactivated in cancer and plays a crucial role in cell survival, proliferation, and metastasis. By downregulating this pathway, phytic acid can promote apoptosis and inhibit cancer progression.[7][8][9]

Antioxidant Activity

Phytic acid and its derivatives exhibit potent antioxidant properties, primarily through their ability to chelate metal ions, particularly iron. Iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction, leading to oxidative stress and cellular damage. By sequestering iron, phytic acid inhibits this process.

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of antioxidants. The antioxidant reduces the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically.

| Derivative | Assay | Activity | Reference |

| Phytic Acid | DPPH Radical Scavenging | Concentration-dependent scavenging | [10] |

| Irradiated Phytic Acid | DPPH Radical Scavenging | Higher activity than ascorbic acid at 800 µM |

Anti-inflammatory Activity

Cyclohexanehexacarboxylic acid derivatives have also demonstrated anti-inflammatory effects. Their mechanism of action in this context involves the modulation of pro-inflammatory cytokine production.

Inhibition of Cytokine Release

In studies using peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, certain derivatives have been shown to inhibit the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

| Derivative | Cell Type | Effect | Reference |

| Amidrazone derivative 2f | PBMCs | 66-81% inhibition of TNF-α secretion | |

| Amidrazone derivative 2b | PBMCs | ~92-99% reduction in TNF-α, IL-6, and IL-10 release at high doses |

Experimental Protocols